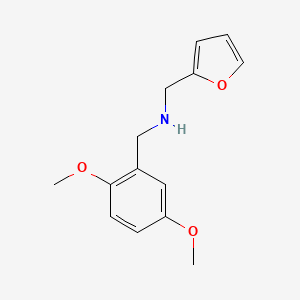

(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Beschreibung

(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a synthetic amine derivative characterized by a benzyl group substituted with methoxy groups at the 2- and 5-positions and a furan-2-ylmethyl moiety. Key properties include:

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight: 247.29 g/mol

- CAS Number: 626205-86-5

- Synonyms: N-(2,5-Dimethoxybenzyl)-1-(furan-2-yl)methanamine .

Eigenschaften

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKGXVONRAQVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethoxybenzyl alcohol, which can be obtained through the reduction of 2,5-dimethoxybenzaldehyde.

Formation of Benzyl Halide: The 2,5-dimethoxybenzyl alcohol is then converted to 2,5-dimethoxybenzyl chloride using thionyl chloride or phosphorus tribromide.

Nucleophilic Substitution: The benzyl chloride is reacted with furan-2-ylmethylamine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the furan ring or benzylamine linkage.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent research has identified compounds similar to (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine as potential inhibitors of viral proteases, particularly the main protease (Mpro) of SARS-CoV-2. The structure of these compounds allows for effective binding and inhibition, showcasing their potential in antiviral drug development .

Antioxidant Activity

Compounds with furan structures have been noted for their antioxidant properties. Studies indicate that derivatives of furan can protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation in cellular models. This suggests that this compound may also possess similar protective effects .

Neuroprotective Effects

Preliminary findings suggest that compounds related to this compound may exhibit neuroprotective effects by modulating apoptotic pathways and reducing neuronal cell death in the presence of stressors like staurosporine. This opens avenues for further exploration in neurodegenerative disease treatments .

Pharmacological Applications

| Application Area | Description |

|---|---|

| Antiviral Research | Inhibitors of viral proteases, particularly for SARS-CoV-2 treatment. |

| Antioxidant Therapy | Potential use in formulations aimed at reducing oxidative stress. |

| Neuroprotection | Possible applications in therapies for neurodegenerative diseases. |

| Drug Development | Structural modifications may lead to novel therapeutic agents. |

Case Studies

- Antiviral Activity Against SARS-CoV-2

- Oxidative Stress Protection

- Neuroprotective Mechanisms

Wirkmechanismus

The mechanism of action of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride

- Molecular Formula: Not explicitly stated (analogous structure with Cl substituents).

- Key Differences :

- Replaces methoxy groups with chloro substituents at positions 2 and 4 on the benzyl ring.

- The chloro groups are electron-withdrawing, which may reduce solubility in polar solvents compared to methoxy groups.

- Hydrochloride salt form enhances stability and aqueous solubility for pharmaceutical applications .

(b) 9-Butyl-8-(2,5-dimethoxy-benzyl)-2-fluoro-9H-purin-6-ylamine

- Molecular Formula : C₁₈H₂₂FN₅O₂

- Molecular Weight : 359.40 g/mol

- Key Differences: Incorporates a purine scaffold (a nitrogen-rich heterocycle) instead of a furan. Higher molecular weight and complexity suggest distinct pharmacokinetic profiles .

Variations in the Amine Side Chain

(a) (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

- Molecular Formula : C₁₅H₂₄N₂O₃

- Molecular Weight : 280.36 g/mol

- Key Differences: Replaces the furan-2-ylmethyl group with a morpholine-ethyl chain. Increased molecular weight (280 vs. 247 g/mol) may affect bioavailability .

(b) 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide Derivatives

- Example: 2-Cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4h) Molecular Formula: Not fully provided (includes coumarin and acrylamide groups). Key Differences:

- Incorporates a cyano-acrylamide group and coumarin core, enabling π-π stacking and enzyme inhibition (e.g., kinase or protease targets).

- IR and NMR data (e.g., -CN stretch at 2,254 cm⁻¹, aromatic protons at δ 8.35 ppm) highlight distinct spectroscopic features compared to the simpler furan-amine structure .

Physicochemical and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Properties |

|---|---|---|---|---|

| (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine | C₁₄H₁₇NO₃ | 247.29 | Methoxy, furan, amine | Moderate hydrophobicity, aromatic interactions |

| (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride | Undisclosed | Undisclosed | Chloro, amine (HCl salt) | Enhanced solubility, electron-deficient aromatic ring |

| 9-Butyl-8-(2,5-dimethoxy-benzyl)-2-fluoro-9H-purin-6-ylamine | C₁₈H₂₂FN₅O₂ | 359.40 | Purine, fluoro, methoxy | High hydrogen-bonding capacity, kinase inhibition potential |

| (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | C₁₅H₂₄N₂O₃ | 280.36 | Morpholine, methoxy | Increased hydrophilicity, CNS activity potential |

Biologische Aktivität

(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.3 g/mol. The compound features a furan ring and two methoxy groups at the 2 and 5 positions of the benzyl moiety, which enhance its solubility and reactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interactions : The compound has been investigated for its ability to modulate enzyme activity, potentially affecting metabolic pathways.

- Receptor Binding : Preliminary studies suggest that it may interact with specific receptors, influencing signal transduction pathways that regulate cellular processes such as growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

Studies have explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves mitochondrial disruption and subsequent caspase activation .

Case Studies and Research Findings

- Anticancer Activity : In a study involving A549 lung cancer cells, this compound exhibited an IC50 value of approximately 6.72 µM, indicating significant cytotoxicity against these cells .

- Enzyme Inhibition : Another study reported that the compound acts as a potent inhibitor of β-glucuronidase, with an IC50 value of 2.8 µM. This suggests potential applications in managing conditions related to glucuronidase activity .

- Antimicrobial Testing : The compound was also evaluated for its antimicrobial efficacy against various pathogens. Results indicated effective inhibition at concentrations ranging from 10 to 50 µg/mL .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.